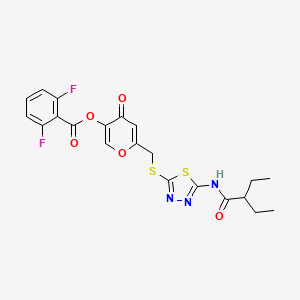

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a novel compound characterized by its intricate chemical structure. It incorporates elements such as a thiadiazole ring, a pyran moiety, and a benzoate group. This complexity offers a unique combination of properties that could be leveraged in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate typically begins with the formation of the core thiadiazole ring. This process involves cyclization of a diacylhydrazine with a thionating agent under controlled conditions. Following this, the ethylbutanamido group is introduced via amidation. The synthesis continues with the addition of the pyran ring, facilitated by a Friedel-Crafts acylation reaction. Lastly, esterification with 2,6-difluorobenzoic acid under acidic conditions completes the compound’s structure.

Industrial Production Methods: : Scaling up for industrial production involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This might include using continuous flow reactors for improved reaction control and integrating purification processes like crystallization or chromatography.

Types of Reactions

Oxidation: : The compound may undergo oxidation, particularly at the thiadiazole sulfur or the benzoate ring, resulting in sulfoxide or quinone derivatives.

Reduction: : Reduction can occur at the carbonyl groups, converting them into alcohols or amines.

Substitution: : Nucleophilic substitution at the fluorine atoms or the ethylbutanamido group can yield a wide range of derivatives.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Catalysts such as palladium on carbon in the presence of hydrogen gas.

Substitution: : Sodium methoxide or ammonia under mild conditions.

Major Products

Oxidation Products: : Sulfoxides, quinones.

Reduction Products: : Alcohols, amines.

Substitution Products: : Varied depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound can serve as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis reactions due to its unique functional groups.

Biology and Medicine: : Its structural features suggest potential as an inhibitor for specific enzymes or proteins, making it a candidate for drug development. Research might explore its efficacy against bacterial or viral infections, or its role in modulating biochemical pathways.

Industry: : Due to its potential biological activity, the compound could be used in the development of agricultural chemicals, such as herbicides or pesticides, where targeted action against specific pests or weeds is desirable.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiadiazole ring might bind to the active site of an enzyme, inhibiting its function. The presence of the ethylbutanamido group could enhance binding affinity or selectivity. The difluorobenzoate moiety might facilitate passage through biological membranes, improving bioavailability.

Comparison with Similar Compounds

Compared to similar compounds like 5-(2-ethylbutanamido)-1,3,4-thiadiazole derivatives, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate stands out due to the addition of the pyran ring, which introduces additional reactive sites and potential for diverse chemical interactions.

Similar Compounds

5-(2-ethylbutanamido)-1,3,4-thiadiazoles

4-oxo-4H-pyrans

2,6-difluorobenzoates

These distinctions underscore its unique position in the chemical and biological landscape, making it a valuable subject for further exploration and application.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-12-8-15(27)16(9-30-12)31-19(29)17-13(22)6-5-7-14(17)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGMPAIOVFSRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B2632167.png)

![3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B2632168.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2632172.png)

![1-({[4-(benzyloxy)phenyl]methyl}sulfanyl)ethan-1-one](/img/structure/B2632175.png)

![2-(1,2-benzoxazol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2632180.png)

![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2632182.png)

![5-[(dimethylamino)methyl]pyridin-3-amine](/img/structure/B2632183.png)

![13-fluoro-5-(thiophene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2632184.png)

![N-(cyanomethyl)-4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B2632187.png)

![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2632189.png)